molecular formula C7H15NO3Si B14715480 3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 17805-78-6

3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

Cat. No.: B14715480
CAS No.: 17805-78-6
M. Wt: 189.28 g/mol
InChI Key: XVFSIZFZIYXWNS-UHFFFAOYSA-N
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Description

3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[333]undecane is a tricyclic organosilicon compound It is a derivative of silatrane, which is known for its unique structure and reactivity

Preparation Methods

The synthesis of 3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane with methylating agents. One common method includes the reaction of silatrane HSi(OCH2CH2)3N with methyl iodide (CH3I) under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:

    Substitution Reactions: It can react with halogenating agents to form halogenated derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include mercury (II) salts (HgX2) for substitution reactions, and standard oxidizing or reducing agents for oxidation and reduction reactions . The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of 1-substituted silatranes.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a subject of study in biochemical research.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane exerts its effects involves its ability to form stable complexes with other molecules. Its tricyclic structure allows for unique interactions with molecular targets, facilitating various chemical reactions. The pathways involved include coordination with metal ions and interaction with organic substrates, leading to the formation of stable products .

Comparison with Similar Compounds

Similar compounds to 3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs.

Properties

CAS No.

17805-78-6

Molecular Formula

C7H15NO3Si

Molecular Weight

189.28 g/mol

IUPAC Name

3-methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C7H15NO3Si/c1-7-6-8-2-4-9-12(11-7)10-5-3-8/h7,12H,2-6H2,1H3

InChI Key

XVFSIZFZIYXWNS-UHFFFAOYSA-N

Canonical SMILES

CC1CN2CCO[SiH](O1)OCC2

Origin of Product

United States

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